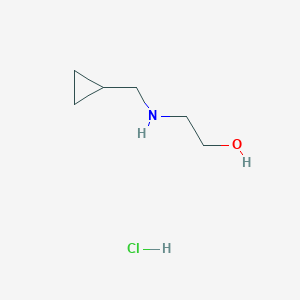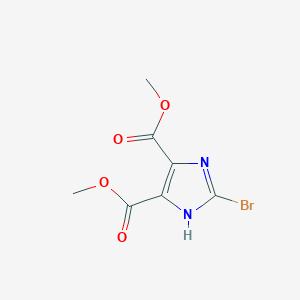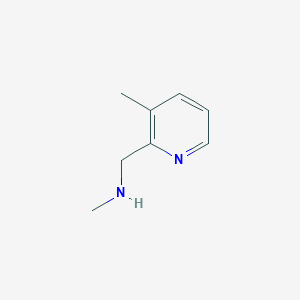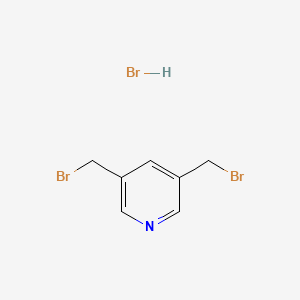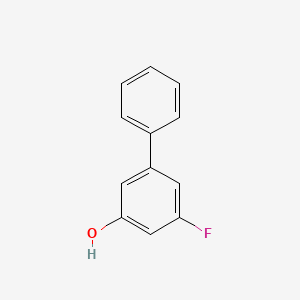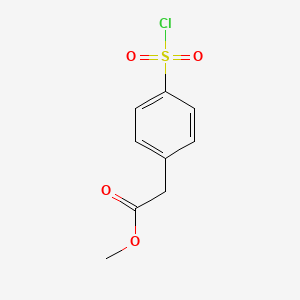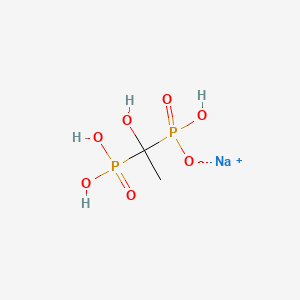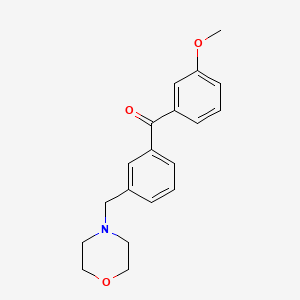
3-Methoxy-3'-morpholinomethyl benzophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest, 3-Methoxy-3'-morpholinomethyl benzophenone, is a derivative of benzophenone with potential biological activity. While the specific compound is not directly mentioned in the provided papers, related compounds with similar structural motifs have been studied. For instance, benzophenone analogs with morpholine conjugation have been synthesized and evaluated for their anti-proliferative activity against various neoplastic cells . Additionally, the synthesis of benzophenone derivatives with methoxy and methylenedioxy groups has been reported, which could provide insights into the chemical behavior of methoxy-substituted benzophenones .
Synthesis Analysis
The synthesis of benzophenone analogs often involves multi-step reaction sequences. For example, novel morpholine conjugated benzophenone analogs were synthesized from (4-hydroxy-aryl)-aryl methanones, indicating the versatility of benzophenone as a core structure for derivatization . The preparation of methoxy-substituted benzophenones has been achieved using synthetic routes starting from gallic acid and its derivatives, followed by benzilic acid rearrangement and oxidative decarboxylation . These methods could potentially be adapted for the synthesis of 3-Methoxy-3'-morpholinomethyl benzophenone.
Molecular Structure Analysis
The molecular structure of benzophenone derivatives is crucial for their biological activity. For instance, the structure of a colchicine analog without the middle "B" ring was found to have a conformation similar to colchicine, despite the absence of the ring, which is important for its interaction with tubulin . Similarly, the molecular structure of a novel bioactive heterocycle with a morpholine moiety was characterized by X-ray diffraction, revealing a stable conformation due to intra- and intermolecular hydrogen bonds . These findings suggest that the molecular structure of 3-Methoxy-3'-morpholinomethyl benzophenone would likely influence its biological interactions.
Chemical Reactions Analysis
The reactivity of benzophenone derivatives can be influenced by their substituents. For example, the presence of a methyl group on the B ring of benzophenone was found to be essential for antiproliferative activity, and specific substitutions on the A ring significantly affected anti-mitogenic activity . The metabolic transformation of benzophenone-3 by liver microsomes into hydroxylated metabolites indicates that methoxy-substituted benzophenones can undergo oxidative biotransformations, which could be relevant for the metabolism of 3-Methoxy-3'-morpholinomethyl benzophenone .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzophenone derivatives are influenced by their structural features. The crystallization behavior, as well as the conformation of the rings in the molecules, can affect their physical properties and interaction with biological targets . The presence of methoxy and morpholine groups is likely to impact the solubility, stability, and overall physicochemical profile of 3-Methoxy-3'-morpholinomethyl benzophenone. Understanding these properties is essential for predicting the compound's behavior in biological systems and its potential as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
Effects on Reproduction and Endocrine Disruption
- Studies have investigated the reproductive toxicity of benzophenone-3 (BP-3), a structurally related compound, highlighting its potential endocrine-disrupting effects. In humans and animals, exposure to BP-3 was associated with alterations in birth weight, gestational age, and reproductive function, indicating its impact on estrogen and testosterone balance (Ghazipura et al., 2017).
Metabolic Pathways and Environmental Persistence
- The metabolism of BP-3 by liver microsomes and its estrogenic and anti-androgenic activities were studied, showing that BP-3 is transformed into metabolites with varying activities. These findings suggest potential environmental and health implications due to the widespread use of BP-3 in sunscreen products (Watanabe et al., 2015).
Environmental Detection and Risks
- The occurrence of benzophenone-type UV filters, including BP-3, in the environment, particularly in water bodies, has been documented. These compounds are widely used in daily life and have been detected in urine samples from Chinese young adults, indicating widespread human exposure. The study highlights the need for considering the exposure to excretion ratio for accurate assessment of human exposure (Gao et al., 2015).
Photoinitiators in Polymerization
- Excited state processes in polymerization photoinitiators were examined, demonstrating the reactivity of substituted benzophenones in polymerization. These findings underline the importance of molecular structure in determining phototoxic characteristics and could inform the development of more effective and safer photoinitiators (Fouassier et al., 1995).
Protective Effects Against Environmental Stressors
- Research on rosmarinic acid's beneficial effect on BP-3-induced alterations in human skin fibroblasts showed that rosmarinic acid could mitigate the adverse effects of BP-3. This suggests potential applications of such compounds in protecting skin cells against environmental stressors (Galicka & Sutkowska-Skolimowska, 2021).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(3-methoxyphenyl)-[3-(morpholin-4-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-22-18-7-3-6-17(13-18)19(21)16-5-2-4-15(12-16)14-20-8-10-23-11-9-20/h2-7,12-13H,8-11,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLKTYFZXVNKRDU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C2=CC=CC(=C2)CN3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80643070 |
Source


|
| Record name | (3-Methoxyphenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80643070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-3'-morpholinomethyl benzophenone | |
CAS RN |
898765-07-6 |
Source


|
| Record name | (3-Methoxyphenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80643070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


